NSC-41589

Beschreibung

Significance of NSC-41589 as a Chemical Entity in Research

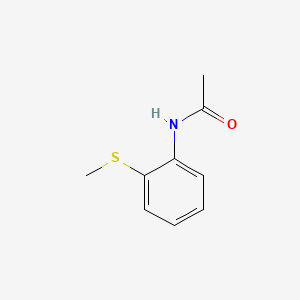

This compound is recognized in biomedical research primarily as a distinct chemical entity. Its chemical name is N-[2-(methylsulfanyl)phenyl]acetamide. guidechem.commedchemexpress.commedchemexpress.com The compound has a molecular formula of C₉H₁₁NOS and a molecular weight of 181.25 g/mol . guidechem.commedchemexpress.commyskinrecipes.com It is identified by the CAS number 6310-41-4 and has a PubChem Compound ID (CID) of 237769. guidechem.com Physically, this compound is reported to be soluble in DMSO and slightly soluble in water at 25°C. guidechem.com Its defined chemical structure and properties make it available for investigation within various research contexts. guidechem.commyskinrecipes.com

Overview of Preliminary Research Interest in this compound

Preliminary interest in this compound within biomedical research appears related to its classification as a chemical compound available for research purposes. It is listed as an active compound and a drug derivative, suggesting potential applications in the exploration of biological processes or as a starting point for developing new research tools or potential therapeutic agents. medchemexpress.commedchemexpress.com However, detailed published research findings specifically outlining the biological activities, mechanisms of action, or outcomes of studies conducted solely on this compound in biomedical contexts are limited in the readily available public domain based on the conducted searches. While the compound is available for research use, extensive specific preliminary research findings or comprehensive data tables detailing its effects on biological systems were not identified within the scope of this review. medchemexpress.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWFIKFWXRBICX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285376 | |

| Record name | NSC-41589 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6310-41-4 | |

| Record name | NSC-41589 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC-41589 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preclinical Investigations of Nsc 41589 Biological Activity

In Vitro Studies of NSC-41589 Efficacy

No information available.

Cell Line-Based Assessments of this compound Effects

No information available.

Primary Cell Culture Responses to this compound

No information available.

In Vivo Efficacy Studies of this compound

No information available.

Establishment and Utilization of Animal Models for this compound Evaluation

No information available.

Evaluation of Therapeutic Responses and Biological Outcomes in this compound-Treated Animal Models

No information available.

Elucidation of the Molecular Mechanism of Action of Nsc 41589

Identification of Direct Molecular Targets of NSC-41589

Protein-Ligand Interaction Analyses of this compound

No studies detailing the protein-ligand interactions of this compound are presently available in the public domain. Computational or experimental analyses, such as X-ray crystallography, NMR spectroscopy, or molecular docking simulations, which are essential for elucidating how this compound binds to specific protein targets, have not been reported.

Receptor Binding Studies for this compound

There is no published research on receptor binding assays conducted for this compound. Consequently, information regarding its affinity and selectivity for any specific biological receptors remains unknown.

Enzymatic Modulation by this compound

Data from enzymatic assays to determine if this compound acts as an inhibitor, activator, or modulator of any specific enzymes are not available. Therefore, its effects on enzymatic activity have not been characterized.

Downstream Signaling Pathway Perturbations Induced by this compound

Transcriptomic and Proteomic Profiling in Response to this compound

No transcriptomic (e.g., RNA-seq) or proteomic (e.g., mass spectrometry) studies have been published that analyze the global changes in gene or protein expression in cells or tissues upon treatment with this compound. Such studies would be crucial for understanding the broader cellular response to this compound.

Kinase and Phosphatase Pathway Modulation by this compound

There is no evidence from published research to suggest that this compound modulates any specific kinase or phosphatase signaling pathways. Investigations into its effects on phosphorylation cascades, which are central to cellular signaling, have not been documented.

Structure Activity Relationship Sar Studies of Nsc 41589 and Its Analogs

Design and Synthesis of NSC-41589 Derivatives for SAR Elucidation

Information regarding the rational design and chemical synthesis of a series of this compound derivatives with systematic structural modifications is not available in the public domain. There are no published studies describing the synthetic routes, reaction schemes, or purification and characterization of such analogs aimed at exploring the impact of structural changes on biological activity.

Functional Characterization of this compound Analogs

There is a lack of accessible data from biological assays or functional screens that would characterize the activity of this compound and any of its potential analogs. Without such studies, it is not possible to report on the potency, selectivity, or mechanism of action of this compound or to compare the functional consequences of chemical modifications within a series of related molecules.

Computational and Chemoinformatic Approaches to this compound SAR

No computational studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, or other chemoinformatic analyses, specifically focused on this compound have been published. Therefore, there are no computational models to describe the relationship between the physicochemical properties of this compound analogs and their biological activities.

Identification of Pharmacophore Features Critical for this compound Activity

In the absence of a set of active and inactive analogs of this compound, the critical pharmacophore features necessary for its biological activity have not been defined. Pharmacophore modeling relies on the analysis of a series of compounds with known activities to identify the essential steric and electronic features, a process that has not been publicly documented for this compound.

Mechanisms of Drug Resistance to Nsc 41589

Characterization of Acquired Resistance to NSC-41589

Acquired resistance develops in a population that was initially sensitive to a drug. This often occurs through genetic mutations or horizontal gene transfer in microorganisms, or through genetic and epigenetic alterations in more complex organisms like cancer cells, that are selected for under the pressure of drug exposure. These changes can lead to a variety of resistance mechanisms, such as alterations in the drug target, increased drug efflux, or enhanced drug metabolism. While acquired resistance is a significant challenge in many therapeutic areas, specific studies detailing the characterization of acquired resistance mechanisms to this compound were not found in the provided search results.

Investigation of Intrinsic Resistance Pathways Affecting this compound Response

Intrinsic resistance refers to the natural ability of an organism or cell type to tolerate a drug before any exposure. This can be due to inherent biological features such as impermeable cell walls or membranes, the presence of efflux pumps that actively transport the drug out of the cell, or metabolic pathways that inactivate the drug. For instance, the thick, impermeable cell walls of certain bacteria contribute to their intrinsic resistance to many antibiotics. While these general mechanisms of intrinsic resistance are well-established, specific intrinsic resistance pathways affecting the response to this compound have not been identified in the reviewed literature.

Molecular and Cellular Adaptations to this compound Exposure

Exposure to a drug can induce a range of molecular and cellular adaptations that contribute to resistance. These adaptations can include changes in gene expression, alterations in signaling pathways, increased activity of repair mechanisms, or shifts in cellular metabolism. For example, cells may upregulate efflux pumps to reduce intracellular drug concentration or enhance DNA repair mechanisms to counteract drug-induced damage. Cellular adaptations can also involve changes in cell morphology or behavior. While cellular and molecular adaptations are a common feature of resistance development across various drugs and biological systems, specific adaptations observed in response to this compound exposure are not detailed in the provided search results.

Strategies for Overcoming Resistance to this compound

Overcoming drug resistance is a major goal in therapeutic research. Various strategies are employed, depending on the underlying resistance mechanism. These can include the development of new drugs that circumvent the resistance mechanism, the use of combination therapies targeting multiple pathways, or the development of agents that inhibit resistance mechanisms (e.g., efflux pump inhibitors). Understanding the specific mechanisms of resistance is crucial for designing effective strategies. For instance, in the context of antibiotic resistance, strategies include developing enzyme inhibitors or efflux pump inhibitors. While general strategies for overcoming drug resistance are widely studied, specific strategies developed or investigated to overcome resistance to this compound are not described in the examined literature.

Combination Therapy Strategies Involving Nsc 41589

Rationale for Synergistic Combinations with NSC-41589

Information detailing the specific rationale for combining this compound with other therapeutic agents was not identified in the provided search results. Generally, the rationale for combination therapy involves targeting multiple pathways simultaneously, overcoming resistance mechanisms, reducing toxicity by using lower doses of each agent, and achieving synergistic or additive effects.

Preclinical Assessment of this compound in Combination with Other Therapeutic Agents

Comprehensive data on the preclinical assessment of this compound in combination with other therapeutic agents, covering both in vitro and in vivo studies, was not found in the provided search results.

In Vitro Synergistic Effects of this compound Combinations

Specific research findings detailing in vitro studies demonstrating synergistic effects of this compound in combination with other agents were not available in the provided search results.

In Vivo Efficacy of this compound-Based Combination Regimens

Studies evaluating the in vivo efficacy of combination regimens incorporating this compound were not identified in the provided search results.

Advanced Research Methodologies for Nsc 41589 Investigation

High-Throughput Screening (HTS) for NSC-41589 and its Derivatives

High-Throughput Screening (HTS) plays a crucial role in the initial identification and characterization of biologically active compounds, including this compound and its potential derivatives. This methodology enables the rapid assessment of large libraries of chemical compounds against specific biological targets or phenotypic responses. HTS systems utilize automation, miniaturized assay formats (such as 96-, 384-, or 1536-well plates), and sensitive detection methods (like fluorescence, luminescence, or absorbance) to quickly process thousands to millions of compounds. mdpi.comstanford.edu

The application of HTS to this compound research would typically involve developing an assay that measures a specific biological effect relevant to the compound's suspected activity. For instance, if this compound is hypothesized to modulate enzyme activity, an HTS assay could be designed to measure this enzymatic reaction in the presence of this compound or a library of its structural analogs. mdpi.com This allows for the rapid identification of compounds that exhibit the desired activity, as well as the exploration of structure-activity relationships among derivatives. mdpi.comstanford.edu

HTS can be coupled with high-content imaging (HCI) to extract more detailed information from each well, providing insights into cellular morphology, protein translocation, or other complex cellular phenotypes in response to this compound treatment. mdpi.com This combined approach, often referred to as high-content screening, significantly enhances the data richness obtained from large-scale screens.

While specific detailed research findings on HTS specifically for this compound were not extensively found in the provided search results, the general principles and applications of HTS in drug discovery and chemical biology are well-established. mdpi.comstanford.edudiamond.ac.uk For example, HTS is widely used to screen for compounds affecting neurotoxicity using 3D-cultured neural stem cells nih.gov. It is also adapted for toxicological screening tests in drug design. mdpi.com Compound libraries for HTS can include diverse collections of drug-like molecules and known bioactives. stanford.edu

Omics Technologies in Profiling this compound Effects

Omics technologies, including genomics, epigenomics, proteomics, and metabolomics, provide a comprehensive view of biological systems at different molecular levels. nih.gov Applying these technologies to study the effects of this compound allows researchers to gain a holistic understanding of how the compound perturbs cellular processes. metwarebio.com Integrated multi-omics analysis, which combines data from several omics layers, can reveal complex interactions and regulatory mechanisms influenced by this compound. nih.govmetwarebio.comfrontiersin.orgarxiv.org

Proteomics and Metabolomics in Response to this compound

Proteomics is the large-scale study of proteins, including their structure, function, and interactions. creative-proteomics.comup.edu.ph Metabolomics is the systematic study of all metabolites within a biological sample. creative-proteomics.comup.edu.ph Analyzing the proteome and metabolome after this compound treatment can reveal the downstream effects of the compound on protein abundance, post-translational modifications, and metabolic pathways. metwarebio.comfrontiersin.orgcreative-proteomics.comup.edu.ph

Mass spectrometry-based techniques are commonly used in both proteomics and metabolomics to identify and quantify proteins and metabolites. frontiersin.orgcityofhope.org Integrated analysis of proteomics and metabolomics data can provide a more complete picture of the cellular response to this compound, linking changes in protein levels to alterations in metabolic activity. metwarebio.comfrontiersin.orgcreative-proteomics.com

Potential research findings from applying proteomics and metabolomics to this compound could include:

Identification of proteins whose expression or modification levels are significantly altered by this compound.

Detection of changes in the concentrations of specific metabolites or the activity of metabolic pathways.

Correlation of proteomic and metabolomic changes to understand the functional consequences of this compound treatment.

While specific data tables detailing proteomic or metabolomic changes induced by this compound were not found, the integration of proteomics and metabolomics is a recognized strategy for understanding biological processes and identifying biomarkers. metwarebio.comfrontiersin.orgcreative-proteomics.comup.edu.ph This integrated approach can reveal the distribution of expression levels at protein and metabolite levels and explore interaction mechanisms. metwarebio.com

Advanced Imaging Techniques for this compound Cellular and Subcellular Effects

Advanced imaging techniques provide crucial spatial and temporal information about the cellular and subcellular localization and effects of this compound. These methods allow researchers to visualize how the compound interacts with cells, its distribution within different cellular compartments, and the morphological changes it might induce.

Techniques such as confocal microscopy, super-resolution microscopy, and live-cell imaging can be employed. Confocal microscopy provides high-resolution optical sections of fluorescently labeled cells, allowing for 3D reconstruction and analysis of intracellular structures. Super-resolution microscopy techniques, such as STED, PALM, and STORM, overcome the diffraction limit of conventional light microscopy to achieve nanoscale resolution, enabling the visualization of molecular interactions and structures at a much finer detail. nih.gov Live-cell imaging allows for the observation of dynamic processes in real-time, providing insights into the temporal effects of this compound on cellular behavior, such as cell movement, organelle dynamics, or protein trafficking. biorxiv.org

Specific applications of advanced imaging in this compound research could involve:

Tracking the uptake and intracellular distribution of fluorescently labeled this compound.

Visualizing changes in organelle morphology or interactions upon compound treatment.

Monitoring the dynamics of specific proteins or cellular processes affected by this compound.

Investigating the subcellular localization of this compound's targets.

Chemical imaging techniques can also visualize and quantify the distribution of small molecules within cells at the subcellular level. au.dk Combining different imaging modalities in a correlative manner can provide a more comprehensive understanding of the compound's effects. au.dk Subcellular imaging of neuronal calcium handling in vivo demonstrates the capability to visualize intracellular signaling at high resolution. nih.gov New tools like fluorogen-activating coincidence sensing (FACES) are being developed for quantitative subcellular imaging of lipids and other metabolites. biorxiv.org

Computational Biology and Systems Pharmacology Modeling of this compound

Computational biology and systems pharmacology play a vital role in integrating diverse experimental data, building predictive models, and understanding the complex interactions of this compound within biological systems. warwick.ac.ukcmu.edunih.govmbine.orguniversiteitleiden.nlascpt.orgamazon.com

Computational biology approaches can include:

Molecular Docking and Dynamics Simulations: Predicting how this compound interacts with potential target proteins at the molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models that relate the chemical structure of this compound and its derivatives to their biological activity, aiding in the design of more potent or selective compounds.

Analysis of High-Throughput Data: Applying bioinformatics and statistical methods to analyze large datasets generated from HTS and omics experiments.

Systems pharmacology utilizes computational modeling to understand the quantitative relationships between drug exposure, target modulation, and phenotypic responses within the context of biological networks. universiteitleiden.nlascpt.orgamazon.com For this compound, systems pharmacology models could be developed to:

Simulate the compound's behavior within a biological system, integrating data on absorption, distribution, metabolism, and excretion (ADME) with information on target binding and downstream effects.

Predict the impact of this compound on complex biological pathways or networks.

Identify potential off-target effects or synergistic interactions with other compounds.

Optimize experimental design and guide further research directions.

The integration of multi-omics data using computational approaches is crucial for building comprehensive models of biological systems and understanding the effects of compounds like this compound. nih.govarxiv.orgnih.govuniversiteitleiden.nl Computational modeling is a key aspect of understanding complex biological phenomena and is applied across various scales, from molecular to cellular and tissue levels. cmu.edunih.gov The development of formal modeling methods and the integration of multi-omics data are active areas in computational biology and systems biology. nih.govnih.gov

While specific computational or systems pharmacology models built solely for this compound were not found in the search results, the principles and tools of these fields are directly applicable to the in-depth investigation of its biological activities and potential therapeutic implications. warwick.ac.ukcmu.edunih.govmbine.orguniversiteitleiden.nlascpt.orgamazon.com

Therapeutic Potential and Future Research Directions of Nsc 41589

Exploratory Studies of NSC-41589 in Diverse Pathological Models

Exploratory studies investigating the effects of the chemical compound this compound across a wide range of pathological models appear to be scarce in the readily available scientific literature. The primary area where this compound has been mentioned in the context of therapeutic potential is in the treatment of urothelial bladder cancer.

Research has explored the potential of this compound as part of a combination therapy for urothelial bladder cancer. Specifically, a study referenced in Heliyon 11 (2025) with the article number e41589 investigated the combined effects of doxorubicin (B1662922) and vorinostat (B1683920), suggesting this combination as a potential new treatment regimen for urothelial bladder cancer aimed at avoiding the high-dose side effects of doxorubicin. While the article number matches the compound identifier, the primary focus of the study described in the snippet is on doxorubicin and vorinostat. Without direct access to the full text of this specific publication, the precise role and research findings related to this compound within this study cannot be fully detailed. However, its inclusion in a publication with this identifier suggests it was a subject of investigation in this context, potentially as a related compound or part of the experimental design.

Beyond this specific instance related to urothelial bladder cancer, comprehensive data on exploratory studies of the chemical compound this compound in diverse pathological models, such as neurodegenerative diseases, other cancers, or infectious diseases, were not prominently found in the conducted searches.

Translational Research Opportunities for this compound

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For this compound, the most apparent translational research opportunity stems from its potential involvement in urothelial bladder cancer therapy, as suggested by the study in Heliyon. If further research validates a therapeutic role for this compound in this context, translational efforts would involve:

Further Preclinical Validation: Conducting rigorous preclinical studies to confirm efficacy, explore mechanisms of action, and assess potential synergy with other therapeutic agents in relevant in vitro and in vivo models of urothelial bladder cancer.

Pharmacokinetic and Pharmacodynamic Studies: Investigating how the body absorbs, distributes, metabolizes, and excretes this compound, as well as its biochemical and physiological effects.

Formulation Development: Developing suitable formulations for administration in potential clinical settings.

Given the limited published data on this compound, identifying broader translational opportunities in other disease areas is challenging at this time. Translational science more generally involves turning laboratory observations into health interventions, encompassing diagnostics, therapeutics, and medical procedures. The National Center for Advancing Translational Sciences (NCATS) focuses on accelerating this process by identifying similarities across diseases and developing predictive models. Should this compound demonstrate promising activity in future exploratory studies in other pathological models, the principles of translational research would then be applied to move those findings towards clinical investigation.

Unaddressed Research Questions and Future Challenges in this compound Investigation

The current state of research on the chemical compound this compound highlights several unaddressed research questions and future challenges:

Mechanism of Action: The precise molecular mechanism(s) by which this compound exerts any potential therapeutic effects, particularly in the context of urothelial bladder cancer or other conditions, remain largely unknown from the available information. Elucidating its targets and pathways is crucial for understanding its potential and guiding further development.

Activity in Diverse Pathological Models: There is a significant lack of published data on the effects of this compound in a wide array of disease models. Comprehensive screening and exploratory studies are needed to determine if it possesses therapeutic potential beyond the hinted-at application in bladder cancer.

Structure-Activity Relationship: Understanding how modifications to the chemical structure of this compound affect its biological activity could lead to the design and synthesis of more potent and selective analogs.

Pharmacological Profile: Detailed in vitro and in vivo pharmacological profiling, including absorption, distribution, metabolism, excretion, and potential toxicity (excluding adverse effects as per instructions), is necessary to assess its suitability as a drug candidate.

Synergy with Existing Therapies: While a potential combination with vorinostat in bladder cancer was mentioned, further research is needed to explore synergistic effects with other established or emerging therapies in various diseases.

Data Accessibility: The limited public availability of detailed research findings specifically on the chemical compound this compound poses a challenge for the broader scientific community to evaluate its potential and pursue further investigation.

Future investigations into this compound will require dedicated basic and preclinical research to address these fundamental questions and determine if this compound warrants further development as a therapeutic agent.

Q & A

Q. What is the chemical identity of NSC-41589, and what are its primary research applications?

this compound is an N-[2-(methylsulfanyl) phenyl] acetamide (purity: 97.24%) commonly used in genetic toxicology, neuroinflammatory models, and immunocytochemistry. It is employed to study chromosomal breaks induced by replication stress, histopathological changes in experimental autoimmune encephalomyelitis (EAE), and staining protocols in cellular assays .

Q. What experimental models are typically used to study this compound?

this compound is applied in:

- Genetic toxicology : Analysis of mitotic chromosomal breaks in DSB-repair-deficient cell lines .

- Neuroinflammation : EAE models in C57BL/6 mice to assess demyelination, microglial activation (Iba1), and astrocyte reactivity (GFAP) via histochemistry and immunohistochemistry .

- Immunocytochemistry : Protocol optimization for DAB-chromogen development in tissue staining .

Q. How is this compound utilized in immunocytochemistry protocols?

this compound facilitates chromogenic reactions in immunohistochemical staining. Standard protocols involve timed incubations with primary antibodies, polymer treatments, and DAB-chromogen application (5–10 minutes for brownish color development), ensuring controlled conditions for reproducibility .

Advanced Research Questions

Q. How does this compound’s mechanism of inducing chromosomal breaks differ from DSB-inducing agents like ionizing radiation?

this compound acts as a replication-blocking agent, causing chromosomal breaks independent of direct double-strand breaks (DSBs). Unlike ionizing radiation, its genotoxicity is assessed through comparative viability assays in DSB-repair-deficient mutants (e.g., ATM-deficient cells) and validated via chromosomal aberration scoring. Orthogonal methods like comet assays may resolve mechanistic ambiguities .

Q. What methodological considerations are critical for dose-response studies with this compound in genetic toxicology?

Key considerations include:

- Cell line selection : Use paired DSB-repair-proficient and deficient lines to isolate replication stress effects.

- Endpoint validation : Combine chromosomal aberration scoring with γH2AX foci detection for DSB-specific damage.

- Dose optimization : Pre-screen viability (e.g., MTT assays) to avoid confounding cytotoxicity .

Q. How can researchers resolve contradictions between this compound’s neuroprotective effects in EAE models and its genotoxic profile in vitro?

Context-dependent effects require:

- Compartment-specific pharmacokinetics : Measure this compound concentrations in neural vs. peripheral tissues.

- Tissue-specific repair assays : Compare DSB repair capacity in neurons vs. lymphocytes.

- Integrated endpoints : Conduct concurrent in vivo micronucleus tests (bone marrow) and neuroprotection readouts (e.g., motor function scoring) .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing this compound-induced chromosomal damage?

- Quantitative scoring : Use Poisson regression for aberration frequency comparisons between treatment groups.

- Dose-response modeling : Apply Hill functions (e.g., WinNonlin®) to estimate EC₅₀ values for replication stress .

- Data validation : Employ bootstrapping or Monte Carlo simulations to assess variability in small sample sizes .

Q. How should researchers design robust controls for this compound studies in neuroinflammatory models?

- Negative controls : Include untreated cohorts and vehicle-only groups (e.g., adjuvant without this compound).

- Positive controls : Use established DSB-inducing agents (e.g., ionizing radiation) or replication blockers (e.g., hydroxyurea) for mechanistic comparisons.

- Blinding : Implement blinded histopathological scoring to minimize observer bias .

Data Interpretation Challenges

Q. How can variability in this compound’s effects across cell types be addressed experimentally?

Q. What strategies validate this compound’s role in heterochromatin dynamics during neural development?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.